molecular formula C8H6BrNO B126910 6-Bromooxindole CAS No. 99365-40-9

6-Bromooxindole

Cat. No.: B126910
CAS No.: 99365-40-9
M. Wt: 212.04 g/mol
InChI Key: JARRYVQFBQVOBE-UHFFFAOYSA-N
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Description

6-Bromooxindole is an organic compound with the chemical formula C8H6BrNO. It is a derivative of oxindole, where a bromine atom is substituted at the sixth position of the indole ring. This compound is known for its white to light yellow crystalline appearance and has a molecular weight of 212.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromooxindole can be synthesized through the bromination of oxindole. The reaction involves treating oxindole with a bromine solution under controlled conditions to introduce the bromine atom at the sixth position of the indole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromooxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Comparison with Similar Compounds

    6-Chlorooxindole: Similar structure with a chlorine atom instead of bromine.

    6-Fluorooxindole: Contains a fluorine atom at the sixth position.

    6-Iodooxindole: Iodine atom substituted at the sixth position.

Uniqueness of 6-Bromooxindole: this compound is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom influences the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-bromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARRYVQFBQVOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378341
Record name 6-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99365-40-9
Record name 6-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Bromo-2-nitrophenylacetic acid (0.26 g), 0.26 g zinc powder and 3 mL 50% sulfuric acid in 5 mL of ethanol were heated at 100° C. overnight. The reaction mixture was filtered, diluted with a little acetic acid, concentrated to remove ethanol, diluted with water and extracted twice with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated to give 0.19 g (90% yield) of 6-bromo-2-oxindole as a yellow solid.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 g
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of 17.4 g of dimethyl 2-(4-bromo-2-nitrophenyl)malonate and 4.6 g of lithium chloride in 150 ml of dimethyl sulfoxide was placed in an oil bath at 100° C. After 3 hours, the reaction mixture was
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the synthesis of 6-bromooxindole significant?

A1: The abstract highlights that both 4-bromooxindole and this compound were previously unknown compounds. The researchers present an efficient method for synthesizing these compounds, starting from readily available materials like 6-amino-2-nitrotoluene and 4-amino-2-nitrotoluene []. This synthesis pathway opens possibilities for exploring the chemical reactivity and potential applications of these novel bromooxindoles.

Q2: What kind of reactions involving this compound are discussed in the research?

A2: The abstract specifically mentions the successful transformation of this compound into 3-acylated derivatives []. This suggests that the bromine atom at the 6th position might allow for further modifications and reactions, potentially leading to more complex and diverse oxindole derivatives.

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